molecular formula C35H59ClO7 B141606 Blattellastanoside A CAS No. 149864-63-1

Blattellastanoside A

Cat. No. B141606
M. Wt: 627.3 g/mol
InChI Key: HAAIKLIMLBUYHH-YRIMARDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Blattellastanoside A is a natural product isolated from the leaves of the plant Blattella germanica. It has been found to have various biological activities, including antifungal, antibacterial, and antiviral properties. In recent years, Blattellastanoside A has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of Blattellastanoside A is not fully understood. However, it is believed to exert its biological activities by disrupting the cell membrane of microorganisms, leading to their death. Blattellastanoside A has also been found to inhibit the growth of cancer cells by inducing apoptosis.

Biochemical And Physiological Effects

Blattellastanoside A has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as lipase and α-glucosidase, which are involved in lipid and carbohydrate metabolism. Blattellastanoside A has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

Blattellastanoside A has several advantages for lab experiments. It is a natural product, which makes it easier to obtain and purify. It also has a broad spectrum of biological activities, which makes it useful for studying various diseases. However, one of the limitations of Blattellastanoside A is that it has low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of Blattellastanoside A. One area of research is the development of Blattellastanoside A derivatives with enhanced biological activities. Another area of research is the investigation of the mechanism of action of Blattellastanoside A, which can provide insights into its therapeutic potential. Additionally, the use of Blattellastanoside A in combination with other drugs for the treatment of diseases is an area of research that holds promise.

Synthesis Methods

Blattellastanoside A can be synthesized using a multi-step approach. The starting material is usually the plant extract of Blattella germanica, which is then purified using various chromatographic techniques. The purified extract is then subjected to chemical reactions, such as acid hydrolysis, esterification, and glycosylation, to yield Blattellastanoside A.

Scientific Research Applications

Blattellastanoside A has been extensively studied for its potential therapeutic applications. It has been found to have antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. It has also been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. Additionally, Blattellastanoside A has been found to have antiviral activity against the influenza virus.

properties

CAS RN

149864-63-1

Product Name

Blattellastanoside A

Molecular Formula

C35H59ClO7

Molecular Weight

627.3 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-[[(2R,9R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C35H59ClO7/c1-7-20(18(2)3)9-8-19(4)22-10-11-23-21-16-27(36)35-31(43-35)25(13-15-34(35,6)24(21)12-14-33(22,23)5)41-32-30(40)29(39)28(38)26(17-37)42-32/h18-32,37-40H,7-17H2,1-6H3/t19-,20-,21?,22-,23?,24?,25?,26-,27-,28+,29+,30-,31?,32-,33-,34-,35?/m1/s1

InChI Key

HAAIKLIMLBUYHH-YRIMARDTSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CCC3C2C[C@H](C45[C@@]3(CCC(C4O5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)C)Cl)C)C(C)C

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC(C4O5)OC6C(C(C(C(O6)CO)O)O)O)C)Cl)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC(C4O5)OC6C(C(C(C(O6)CO)O)O)O)C)Cl)C)C(C)C

synonyms

blattellastanoside A

Origin of Product

United States

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